molecular formula C7H7NO3 B041310 4-Nitrobenzyl alcohol CAS No. 619-73-8

4-Nitrobenzyl alcohol

Cat. No. B041310
CAS RN: 619-73-8
M. Wt: 153.14 g/mol
InChI Key: JKTYGPATCNUWKN-UHFFFAOYSA-N
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Patent
US05821374

Procedure details

5 g (32.6 mmol) of 4-nitrobenzylalcohol, 2.7 g (32.9 mmol) of sodium acetate and 10 mg (0.06 mmol) of TEMPO were suspended in 40 ml of methylene chloride in a 100 ml sulphonation flask and the suspension was cooled to (-8)-(-10)° C. while stirring. A solution of 3.03 g (13.0 mmol) of trichloroisocyanuric acid in 20 ml of acetone was dosed in within 1 hour, whereupon the mixture was held at (-5)° C. for 1 hour. Thereafter, the reaction had finished. The white precipitate was filtered off and the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution. The organic phase was concentrated and the residue was recrystallized from diisopropyl ether. There were obtained 4.62 g (94%) of 4-nitrobenzaldehyde, GC content: (97.7%) (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].C([O-])(=O)C.[Na+].ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>C(Cl)Cl.CC(C)=O.CC1(C)N([O])C(C)(C)CCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:8]=[O:9])=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:1.2,^1:39|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CO)C=C1
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Two
Name
Quantity
3.03 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled to (-8)-(-10)° C
CUSTOM
Type
CUSTOM
Details
was dosed in within 1 hour, whereupon the mixture
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
WASH
Type
WASH
Details
the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from diisopropyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.62 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.